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JH295 hydrate

Cat. No.: B8118179
M. Wt: 338.4 g/mol
InChI Key: VOLCEBRQTPWZDM-CHHCPSLASA-N
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Description

Historical Context of NIMA-Related Kinase 2 (Nek2) Inhibitor Development

The "Never in Mitosis A" (NIMA) family of kinases, to which Nek2 belongs, are crucial regulators of mitotic events. tandfonline.com The development of inhibitors targeting these kinases has been driven by their association with various diseases, particularly cancer. Early efforts to inhibit Nek2 were often hampered by a lack of specificity, with compounds inhibiting multiple kinases. nih.gov For instance, SU11652 was one of the first compounds identified to have an inhibitory effect on Nek2 but also targeted several other tyrosine and serine/threonine kinases. nih.gov This lack of selectivity highlighted the need for more targeted approaches. The progression of research led to the exploration of various chemical scaffolds to identify potent and selective Nek2 inhibitors. nih.gov Despite these efforts, many potential inhibitors failed to advance to later stages of clinical trials due to issues with cellular activity, potency, and kinase non-specificity. nih.gov This history underscores the significance of developing highly selective probes like JH295 to specifically interrogate Nek2 function.

Rationale for Targeting Nek2 in Cellular Process Studies

Nek2 plays a critical role in several fundamental cellular processes, making it a compelling target for investigation. mdpi.com Its primary functions are associated with the regulation of the centrosome cycle and the establishment of a bipolar mitotic spindle. mdpi.com

Key cellular processes regulated by Nek2 include:

Centrosome Disjunction: Nek2 is instrumental in the separation of duplicated centrosomes at the onset of mitosis, a crucial step for the formation of a bipolar spindle. tandfonline.commdpi.com It achieves this by phosphorylating centrosomal cohesion proteins like C-Nap1 and Rootletin. nih.gov

Spindle Assembly Checkpoint: The kinase is involved in the spindle assembly checkpoint, a critical surveillance mechanism that ensures the fidelity of chromosome segregation. mdpi.com

Chromosome Stability: Dysregulation of Nek2 activity can lead to centrosome amplification, chromosome instability, and aneuploidy, which are hallmarks of many cancers. mdpi.com

Other Cellular Functions: Beyond its mitotic roles, Nek2 has been implicated in DNA damage response pathways and the regulation of cilia disassembly. tandfonline.commdpi.com

The aberrant overexpression of Nek2 is a common feature in a wide array of human cancers, including those of the breast, prostate, and gastrointestinal tract. mdpi.comnih.gov This overexpression often correlates with tumor progression, drug resistance, and poor patient prognosis. nih.goviiarjournals.org Therefore, selectively inhibiting Nek2 provides a powerful method to study the consequences of its dysregulation and to explore its potential as a therapeutic target. iiarjournals.org

Overview of JH295 (hydrate) as a Cysteine-Targeted Covalent Inhibitor

JH295 (hydrate) represents a significant advancement in the development of Nek2 inhibitors due to its specific and irreversible mechanism of action. medchemexpress.commedchemexpress.cominsightbio.com It is classified as a cysteine-targeted covalent inhibitor.

Mechanism of Action: JH295 (hydrate) was developed through a structure-based design approach, featuring an oxindole (B195798) scaffold. vulcanchem.com It functions by forming a covalent bond with a specific cysteine residue, Cys22, located in the ATP-binding pocket of Nek2. medchemexpress.commedchemexpress.com This covalent modification is achieved through the alkylation of the Cys22 residue by the propynamide group of JH295. vulcanchem.com This irreversible binding permanently inactivates the kinase. medchemexpress.commedchemexpress.cominsightbio.com Mutagenesis studies have confirmed this mechanism; a C22V mutant of Nek2, where the cysteine is replaced by a valine, is not inhibited by JH295. medchemexpress.commedchemexpress.com

Selectivity: A key advantage of JH295 is its selectivity for Nek2. The targeted Cys22 residue is not present in most other kinases, contributing to the compound's specificity. vulcanchem.com JH295 displays greater than 5-fold selectivity for Nek2 over the mitotic kinase Cdk1 and shows no significant activity against other important mitotic kinases such as Aurora B and Plk1. vulcanchem.com This selectivity ensures that the observed cellular effects are primarily due to the inhibition of Nek2, making it a reliable chemical probe. medchemexpress.commedchemexpress.cominsightbio.com

Research Applications: The irreversible nature of JH295's inhibition allows for sustained inactivation of Nek2 without the need for continuous compound exposure, a valuable feature for cellular studies. vulcanchem.com It is also a tool for "click chemistry," as it contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition reactions, enabling further functional studies. medchemexpress.commedchemexpress.cominsightbio.com

Table 1: Properties of JH295 (hydrate)

Property Value Source
Target NIMA-related kinase 2 (Nek2) medchemexpress.commedchemexpress.cominsightbio.com
Mechanism Irreversible covalent inhibitor, alkylates Cys22 medchemexpress.commedchemexpress.comvulcanchem.com
IC50 (in vitro) 770 nM medchemexpress.commedchemexpress.com
IC50 (cellular) ~1.3 µM (in RPMI7951 cells) medchemexpress.commedchemexpress.com
Selectivity >5-fold selective for Nek2 over Cdk1; inactive against Aurora B, Plk1 vulcanchem.com
Chemical Feature Contains an alkyne group for click chemistry medchemexpress.commedchemexpress.cominsightbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N4O3 B8118179 JH295 hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCEBRQTPWZDM-CHHCPSLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Nek2 Inhibition by Jh295 Hydrate

Irreversible Enzyme Kinetics and Potency Characterization of JH295 (hydrate)

JH295 (hydrate) functions as an irreversible inhibitor of Nek2. This mode of inhibition involves the formation of a stable, covalent bond with the enzyme, leading to a sustained loss of enzymatic activity that cannot be overcome by increasing substrate concentration uniprot.orgway2drug.comuniprot.org.

Biochemical characterization has determined the potency of JH295 (hydrate) against Nek2. In in vitro kinase assays, JH295 exhibits an IC₅₀ value of 770 nM against Nek2 nih.govidrblab.netidrblab.netnih.govresearchgate.net. Cellular studies have also demonstrated its inhibitory activity, with an observed IC₅₀ of approximately 1.3 μM against wild-type Nek2 in cells idrblab.netresearchgate.netnih.gov. This irreversible inhibition profile distinguishes JH295 (hydrate) and contributes to its sustained effect on Nek2 activity.

Assay Type Target IC₅₀ Value
In vitro kinase assay Nek2 770 nM nih.govidrblab.netidrblab.netnih.govresearchgate.net
Cellular assay Wild-type Nek2 ~1.3 μM idrblab.netresearchgate.netnih.gov

Alkylation Mechanism: Cysteine 22 Specificity in Nek2 Kinase Domain

The irreversible inhibition mechanism of JH295 (hydrate) is attributed to its ability to alkylate a specific cysteine residue within the Nek2 kinase domain. This targeted residue has been identified as Cysteine 22 (Cys22) nih.govidrblab.netidrblab.netnih.govresearchgate.netnih.govnih.govnih.govuniroma2.it. Cys22 is a noncatalytic cysteine residue located near the glycine-rich loop in a subset of human kinases, including Nek2 nih.govnih.gov.

Studies investigating the mechanism have shown that potent inhibition of Nek2 by JH295 requires the presence of this Cys22 residue nih.govnih.gov. Experiments utilizing a Nek2 mutant where Cys22 is substituted with valine (C22V) have demonstrated a significant reduction in sensitivity to JH295 compared to wild-type Nek2 idrblab.netresearchgate.netnih.gov. This finding strongly supports that the primary site of alkylation and subsequent irreversible inhibition by JH295 (hydrate) is indeed Cys22 within the Nek2 kinase domain nih.gov. Further research indicated that alkylation of wild-type Nek2 by related compounds occurred at a single site, consistent with modification of Cys22 nih.gov.

Selectivity Profiling Against Related Mitotic Kinases (e.g., Cdk1, Aurora B, Plk1)

Selectivity is a crucial aspect of kinase inhibitors to minimize off-target effects. JH295 (hydrate) has been profiled against several related mitotic kinases to assess its specificity for Nek2.

Studies have shown that JH295 (hydrate) exhibits a degree of selectivity for Nek2 over Cyclin-Dependent Kinase 1 (Cdk1), displaying approximately 5-fold selectivity nih.govidrblab.netidrblab.netresearchgate.net. Furthermore, JH295 (hydrate) has been reported to have no significant inhibitory effect on Aurora B or Polo-like kinase 1 (Plk1) at tested concentrations nih.govidrblab.netidrblab.netnih.govresearchgate.netnih.govnih.gov. This selectivity profile suggests that JH295 (hydrate) primarily targets Nek2 without substantially affecting the activity of these other key mitotic regulators.

Kinase Selectivity vs. Nek2 Effect of JH295 (hydrate)
Cdk1 ~5-fold selective for Nek2 nih.govidrblab.netidrblab.netresearchgate.net Inhibited, but less potently than Nek2 nih.govidrblab.netidrblab.netresearchgate.net
Aurora B Selective for Nek2 nih.govidrblab.netidrblab.netnih.govresearchgate.netnih.govnih.gov No significant effect nih.govidrblab.netidrblab.netnih.govresearchgate.netnih.govnih.gov
Plk1 Selective for Nek2 nih.govidrblab.netidrblab.netnih.govresearchgate.netnih.govnih.gov No significant effect nih.govidrblab.netidrblab.netnih.govresearchgate.netnih.govnih.gov

Comparative Biochemical Activity of JH295 (hydrate) Analogs

JH295 (hydrate), also referred to as oxindole (B195798) propynamide 16 in some studies, was developed through a structure-based approach involving the elaboration of an oxindole scaffold nih.govnih.gov. This indicates that JH295 (hydrate) is part of a series of related compounds synthesized and evaluated for their inhibitory activity against Nek2. While the provided information confirms its origin from an oxindole scaffold and its designation within a research series nih.govnih.gov, detailed comparative biochemical activity data for specific analogs relative to JH295 (hydrate) is not explicitly available in the search results. Research efforts have focused on identifying irreversible Nek2 kinase inhibitors with cellular activity, with JH295 emerging as a selective compound from this work nih.govnih.gov.

Cellular Pharmacology and Pathway Modulation by Jh295 Hydrate

Impact on Endogenous Nek2 Kinase Activity in Cellular Models

Cellular studies confirm that JH295 (hydrate) effectively inhibits endogenous Nek2 kinase activity. This inhibition is irreversible and selective, as evidenced by its lack of significant effect on other mitotic kinases like Cdk1, Aurora B, and Plk1 in cells medchemexpress.cominsightbio.combioscience.co.ukcancer-research-network.comnih.govmedchemexpress.com. The inhibition of Nek2 by JH295 (hydrate) in cells occurs specifically through the alkylation of Cys22 and is not an indirect consequence of inhibiting kinases that might regulate Nek2 cancer-research-network.com.

Data on the cellular inhibition of Nek2 by JH295 (hydrate) is summarized below:

CompoundTarget KinaseMechanism of InhibitionIC50 (in vitro)IC50 (cellular)Notes
JH295 (hydrate)Nek2Irreversible (Cys22 alkylation)770 nM medchemexpress.cominsightbio.combioscience.co.ukcancer-research-network.commedchemexpress.com~1.3 μM (WT Nek2 in cells) medchemexpress.comcancer-research-network.comSelective over Cdk1, Aurora B, Plk1 medchemexpress.cominsightbio.combioscience.co.ukcancer-research-network.comnih.govmedchemexpress.com
JH295 (hydrate)Nek2 (C22V mutant)--Little effect medchemexpress.comcancer-research-network.comDemonstrates Cys22 dependency medchemexpress.comcancer-research-network.com

Effects on Bipolar Spindle Assembly and Spindle Assembly Checkpoint Functionality

Bipolar spindle assembly is a critical step in mitosis, ensuring accurate chromosome segregation cancer-research-network.com. The spindle assembly checkpoint (SAC) is a surveillance mechanism that prevents anaphase onset until all chromosomes are properly attached to the spindle microtubules nih.govbiocompare.commdpi.com.

Modulation of Cell Cycle Progression and Mitotic Entry/Exit

Nek2 is involved in various cell cycle processes, including the regulation of G2/M checkpoints and promoting centrosome maturity nih.gov. Inhibition of Nek2 can impact cell cycle progression.

Studies using JH295 (hydrate) have shown effects on cell cycle progression. For instance, JH295 (hydrate) treatment inhibited cell proliferation in cervical cancer cell lines nih.gov. In porcine embryonic development, inhibition of NEK2 with JH295 (hydrate) delayed cell cycle progression at all stages from interphase to cytokinesis during the first mitotic division and caused abnormal nuclear morphology nih.gov. However, one source states that JH295 does not significantly inhibit mitotic entry cancer-research-network.com.

The impact on mitotic exit is often linked to the inactivation of CDK1/cyclin B complexes, regulated by the Anaphase-Promoting Complex/Cyclosome (APC/C) nih.govbiocompare.commdpi.com. While Nek2 is a mitotic kinase, the provided information does not directly detail the effect of JH295 (hydrate) on mitotic exit mechanisms or the activity of the APC/C.

Investigation of Downstream Signaling Pathways Influenced by Nek2 Inhibition

Inhibiting Nek2 can have downstream effects on various signaling pathways. Understanding these influences provides insight into the broader cellular impact of Nek2 inhibition by compounds like JH295 (hydrate).

Wnt/β-catenin Signaling Pathway Modulation

Recent research indicates a link between Nek2 and the Wnt/β-catenin signaling pathway nih.govnih.govresearchgate.netrsc.orgaging-us.complos.org. The Wnt/β-catenin pathway plays critical roles in cell proliferation, differentiation, and tissue homeostasis, and its aberrant activation is associated with various cancers rsc.orgmdpi.com.

Studies have investigated the influence of Nek2 inhibition, specifically using JH295 (hydrate), on the Wnt/β-catenin pathway in cellular models. In colorectal cancer (CRC) cells, NEK2 overexpression promoted the nuclear accumulation of β-catenin and activated the Wnt/β-catenin signaling pathway nih.govresearchgate.net. Treatment with the NEK2-specific inhibitor JH295 (hydrate) decreased the protein level of β-catenin and significantly increased the expression of β-catenin destruction complex-related factors (GSK-3β and APC) nih.gov. This suggests that NEK2 inhibition by JH295 (hydrate) can modulate the Wnt/β-catenin pathway by influencing β-catenin stability and the activity of its destruction complex nih.gov.

Furthermore, in porcine embryonic development, NEK2 inhibition by JH295 (hydrate) downregulated the expression of β-catenin and its downstream target genes nih.gov. Co-treatment with a Wnt activator (CHIR99021) was able to restore developmental parameters reduced by NEK2 inhibition, suggesting that NEK2's role in embryonic development is mediated, at least in part, via the Wnt/β-catenin signaling pathway nih.gov.

These findings indicate that JH295 (hydrate), through its inhibition of Nek2, can influence the Wnt/β-catenin signaling pathway, impacting cellular processes regulated by this pathway, such as cell proliferation and potentially contributing to the observed effects in cancer cells and embryonic development nih.govnih.govresearchgate.net.

Data on the effect of JH295 (hydrate) on Wnt/β-catenin pathway components in CRC cells:

Treatment with JH295 (hydrate)Effect on β-catenin protein levelEffect on GSK-3β expressionEffect on APC expression
YesDecreased nih.govIncreased nih.govIncreased nih.gov
NoHigher nih.govLower nih.govLower nih.gov

This table summarizes findings from studies in colorectal cancer cells where JH295 (hydrate) was used to inhibit Nek2 and its impact on key components of the β-catenin destruction complex was assessed.

TGF-β/Smad2 Signaling Pathway Interactions

Research indicates that JH295 (hydrate), primarily known as a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), can influence cellular signaling pathways, including those potentially interacting with or downstream of TGF-β/Smad2. While JH295 (hydrate) directly targets Nek2 by alkylating Cys22, its effects on other cellular networks, including the complex TGF-β/Smad pathway, have been explored in specific contexts medchemexpress.commedchemexpress.commedchemexpress.comnih.gov.

The TGF-β/Smad signaling pathway is a critical mediator of various cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix remodeling sinobiological.comraybiotech.com. It typically involves the binding of TGF-β ligands to transmembrane receptors, leading to the phosphorylation of receptor-regulated Smad proteins, such as Smad2 and Smad3. These phosphorylated Smads then form complexes with Smad4 and translocate to the nucleus to regulate gene transcription raybiotech.comnih.govmdpi.comnih.gov.

Studies investigating the role of Nek2 in cancer progression have provided insights into potential connections between Nek2 activity and TGF-β/Smad signaling. For instance, research in colorectal cancer (CRC) has suggested that Nek2 can activate the TGF-β/Smad2 signaling pathway through the phosphorylation of Smad2/3 researchgate.net. This activation was shown to promote CRC cell behaviors such as proliferation, migration, invasion, and stemness researchgate.net. Inhibition of Nek2 expression in these cells was found to suppress these effects, which could be partially reversed by overexpression of Smad2/3, highlighting the functional link between Nek2 and this pathway in this context researchgate.net.

Given that JH295 (hydrate) is a selective inhibitor of Nek2, these findings suggest that treatment with JH295 (hydrate) could indirectly impact the TGF-β/Smad2 pathway by inhibiting Nek2-mediated Smad2/3 phosphorylation medchemexpress.commedchemexpress.comnih.govresearchgate.net. This potential interaction is not a direct modulation of the TGF-β receptors or Smad proteins by JH295 (hydrate) itself, but rather an effect mediated through its primary target, Nek2.

While direct data detailing the quantitative impact of JH295 (hydrate) on Smad2 phosphorylation levels or the nuclear translocation of Smad complexes is limited in the provided search results, the established link between Nek2 and Smad2/3 phosphorylation in certain cellular contexts implies a modulatory effect of JH295 (hydrate) on this pathway via Nek2 inhibition. Further research specifically examining the direct biochemical and cellular consequences of JH295 (hydrate) treatment on TGF-β-induced Smad2 phosphorylation and downstream transcriptional activity would be necessary to fully elucidate the extent and nature of this interaction.

Other Associated Cellular Signaling Networks

Beyond the potential indirect modulation of the TGF-β/Smad2 pathway through Nek2 inhibition, JH295 (hydrate)'s primary mechanism of action involves the irreversible inhibition of Nek2 kinase activity medchemexpress.commedchemexpress.comnih.gov. Nek2 is a serine/threonine kinase primarily localized to centrosomes and plays a crucial role in processes related to cell cycle regulation, particularly during mitosis nih.gov.

Inhibiting Nek2 with JH295 (hydrate) affects cellular processes dependent on Nek2 activity. Nek2 is known to phosphorylate proteins involved in centrosome separation, such as C-Nap1 and rootletin, which is essential for the formation of the bipolar spindle during mitosis nih.gov. While JH295 (hydrate) inhibits cellular Nek2, it has been shown to be inactive against other mitotic kinases like Cdk1, Aurora B, or Plk1 medchemexpress.commedchemexpress.comnih.gov. Furthermore, JH295 (hydrate) does not appear to perturb bipolar spindle assembly or the spindle assembly checkpoint medchemexpress.commedchemexpress.comnih.gov.

The selectivity of JH295 (hydrate) for Nek2 suggests that its impact on other cellular signaling networks is likely a consequence of disrupting Nek2-dependent pathways rather than broad kinase inhibition medchemexpress.commedchemexpress.comnih.gov. The reported cellular effects of JH295 (hydrate), such as the inhibition of proliferation in cancer cells where Nek2 is often overexpressed, are primarily attributed to the loss of Nek2 function medchemexpress.commedchemexpress.comnih.govnih.gov.

Research has also explored the involvement of Nek2 in other signaling pathways. For instance, Nek2 has been implicated in facilitating chemoresistance in certain cancers through pathways such as the PI3K/Akt pathway and the Wnt/β-catenin signaling pathway nih.gov. Specifically, in colorectal cancer, Nek2 was found to promote cell survival and decrease sensitivity to 5-FU by activating the Wnt/β-catenin signaling pathway nih.gov. This suggests that inhibition of Nek2 by JH295 (hydrate) could potentially impact these associated pathways as well, leading to altered cellular responses related to survival, proliferation, and drug sensitivity.

While the direct interactions of JH295 (hydrate) with a wide array of cellular signaling networks beyond Nek2 are not extensively detailed in the provided information, its role as a selective Nek2 inhibitor implies that any modulation of other pathways is likely a downstream effect of inhibiting Nek2 and the cellular processes it regulates.

Data regarding the direct impact of JH295 (hydrate) on the activity or components of these other signaling networks (like PI3K/Akt or Wnt/β-catenin) is not explicitly present in the search results. However, the established roles of Nek2 within these pathways in specific cellular contexts suggest that JH295 (hydrate) could indirectly influence them.

Summary of Potential Pathway Interactions (Indirect via Nek2 Inhibition):

Signaling PathwayPotential Interaction with JH295 (hydrate) (via Nek2)Observed Cellular Effects (Linked to Nek2 Activity)
TGF-β/Smad2Potential inhibition of Smad2/3 phosphorylationModulation of proliferation, migration, invasion, stemness (in CRC) researchgate.net
Cell Cycle (Mitosis)Disruption of Nek2-dependent mitotic processesInhibition of proliferation medchemexpress.commedchemexpress.comnih.gov
PI3K/AktPotential indirect influenceFacilitation of chemoresistance (in certain cancers) nih.gov
Wnt/β-cateninPotential inhibitionPromotion of cell survival and chemoresistance (in CRC) nih.gov

Structure Activity Relationship Sar Studies and Synthetic Chemistry of Jh295 Hydrate

Identification of Key Pharmacophoric Features for Nek2 Inhibition

Potent inhibition of Nek2 kinase activity by JH295 and related compounds in both biochemical and cell-based assays is dependent on a noncatalytic cysteine residue, Cys22, situated near the glycine-rich loop in Nek2. nih.govnih.gov This cysteine residue is present in a subset of human kinases, including Nek2. nih.govnih.gov The design strategy for JH295 involved targeting this specific cysteine for irreversible covalent modification. nih.govnih.gov The oxindole (B195798) scaffold served as a starting point for the design of these irreversible inhibitors. nih.govresearchgate.net

Design and Synthesis of JH295 (hydrate) and its Analogues

The design of JH295, also referred to as oxindole propynamide 16, was achieved through a structure-based approach. nih.govnih.govresearchgate.net This method utilized a crystal structure of the Nek2 kinase domain bound to an oxindole inhibitor to guide the design of irreversible inhibitors. nih.gov The synthesis of oxindole-based compounds, including JH295, involves the elaboration of the oxindole scaffold. nih.govresearchgate.net While specific detailed synthetic routes for JH295 (hydrate) itself were not extensively detailed in the search results beyond its identification as "oxindole propynamide 16" derived from an oxindole scaffold, the general approach involved designing electrophilic oxindoles. nih.govresearchgate.net The synthesis of related pyrrolo[2,3-d]pyrimidine compounds, for instance, can involve reactions with hydrazine (B178648) hydrate (B1144303) as a starting material. nih.gov

Influence of Structural Modifications on Inhibitor Potency and Selectivity

Elaboration of the oxindole scaffold was crucial in developing JH295 as a selective Nek2 inhibitor. nih.govresearchgate.net JH295 irreversibly inhibits cellular Nek2 without significantly affecting the activity of other mitotic kinases such as Cdk1, Aurora B, or Plk1. medchemexpress.comnih.govnih.govmedchemexpress.com It also does not disrupt bipolar spindle assembly or the spindle assembly checkpoint. medchemexpress.comnih.govnih.govmedchemexpress.com This selectivity profile suggests that the structural features incorporated into JH295, building upon the oxindole core, are critical for targeting Nek2 over these other kinases. The irreversible inhibition is mediated by alkylation of Cys22 in Nek2. medchemexpress.commedchemexpress.com Studies with a C22V mutant of Nek2 showed little effect of JH295 treatment, further highlighting the importance of this cysteine residue for inhibition. medchemexpress.commedchemexpress.com

Medicinal Chemistry Strategies for Optimizing Covalent Inhibitor Design

The development of JH295 exemplifies medicinal chemistry strategies for designing targeted covalent inhibitors. This approach involves incorporating a reactive group, often termed a "warhead," into a molecular scaffold that directs the molecule to the target protein's binding site. explorationpub.comnih.gov In the case of JH295, the propynamide moiety serves as the electrophilic warhead that reacts with the nucleophilic Cys22 residue in Nek2, forming a covalent bond. nih.govnih.gov The oxindole scaffold provides the necessary interactions for binding affinity and positioning the warhead for reaction with the target cysteine. nih.govresearchgate.net Optimizing covalent inhibitor design involves tuning the reactivity of the warhead and the specificity of the scaffold to achieve potent and selective irreversible inhibition while minimizing off-target reactivity. explorationpub.comnih.gov The use of IC50 values determined at a fixed time point can provide meaningful data for SAR optimization in covalent inhibitor programs. nih.gov

Advanced Research Methodologies for Jh295 Hydrate Investigation

In Vitro Kinase Assays for Biochemical Characterization

In vitro kinase assays are fundamental biochemical tools used to assess the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. For JH295 (hydrate), these assays have been instrumental in determining its potency and selectivity against Nek2 and other kinases.

Studies have shown that JH295 (referred to as compound 16 in some research) is a potent inhibitor of Nek2 kinase activity in vitro. Using standardized in vitro kinase assay conditions, JH295 demonstrated an IC₅₀ of 770 nM against Nek2. medchemexpress.commedchemexpress.comnih.gov The mechanism of inhibition has been identified as irreversible, involving the alkylation of Cysteine 22 (Cys22) in Nek2. medchemexpress.commedchemexpress.commedchemexpress.com This cysteine residue is located near the glycine-rich loop and is crucial for the potent inhibitory effect of JH295. nih.gov

To assess the selectivity of JH295, in vitro kinase assays were also performed against other mitotic kinases, including Cdk1, Aurora B, and Plk1. nih.gov These assays revealed that JH295 was inactive against these kinases, indicating a degree of selectivity for Nek2. medchemexpress.commedchemexpress.comnih.gov The potency of JH295 against wild-type Nek2 was significantly higher compared to a C22V Nek2 mutant, further supporting the mechanism involving Cys22 alkylation. medchemexpress.comnih.gov

KinaseIC₅₀ (nM)Notes
Nek2 (WT)770Potent, irreversible inhibition via Cys22
Cdk1InactiveDemonstrated selectivity
Aurora BInactiveDemonstrated selectivity
Plk1InactiveDemonstrated selectivity
Nek2 (C22V)Significantly higher than WTCys22 mutation reduces potency

Table 1: In Vitro Kinase Inhibition Profile of JH295 (hydrate)

These in vitro findings establish JH295 (hydrate) as a potent and selective biochemical inhibitor of Nek2 through an irreversible mechanism.

Cell-Based Assays for Functional Validation of Nek2 Inhibition

Cell-based assays are essential for validating the activity of a compound in a more physiologically relevant context, using live cells. These assays assess the ability of JH295 (hydrate) to inhibit Nek2 and modulate cellular processes influenced by Nek2 activity.

Immunoprecipitation-Kinase Assays for Cellular Target Engagement

To confirm that JH295 (hydrate) inhibits Nek2 activity within cells, immunoprecipitation-kinase assays are employed. This method involves treating live cells with the compound, lysing the cells, and then using an antibody to immunoprecipitate endogenous or tagged Nek2 protein. nih.govnih.gov The immunoprecipitated Nek2 is then subjected to an in vitro kinase assay to measure its residual enzymatic activity. nih.govnih.govsigmaaldrich.com

Studies utilizing this approach have shown that JH295 effectively inhibits cellular Nek2. In human HEK293 cells transfected with hemagglutinin epitope-tagged human Nek2, pre-incubation with JH295 for 45 minutes inhibited WT Nek2 with an IC₅₀ of approximately 1.3 μM. medchemexpress.commedchemexpress.com Consistent with the in vitro findings, JH295 had little effect on the C22V Nek2 mutant in this cellular context. medchemexpress.commedchemexpress.comnih.gov Similar experiments using endogenous Nek2 in human A549 lung cancer cells also demonstrated irreversible inhibition of cellular Nek2 activity after treatment with JH295. nih.gov

These results from immunoprecipitation-kinase assays provide strong evidence that JH295 (hydrate) engages and inhibits its target, Nek2, within the cellular environment.

Cell Proliferation and Viability Assays (e.g., Cell Counting Kit-8, Colony Formation)

Cell proliferation and viability assays are used to determine the impact of JH295 (hydrate) on cell growth and survival. Common methods include colorimetric assays like Cell Counting Kit-8 (CCK-8) and XTT, which measure metabolic activity as an indicator of viable cells, and colony formation assays, which assess the ability of single cells to proliferate and form colonies. sigmaaldrich.cnnih.govtelight.eunih.gov

While specific detailed data tables for JH295 (hydrate) from these assays were not extensively provided in the search results, the compound is mentioned in the context of potentially inducing apoptosis and affecting cell cycle, which are processes that would impact proliferation and viability. targetmol.comdcchemicals.comtargetmol.com The anti-proliferative effects of Nek2 inhibition are a common area of investigation, and these assays would be standard tools to evaluate such effects by JH295 (hydrate).

Cell Cycle Analysis via Flow Cytometry

Cell cycle analysis using flow cytometry is a technique to determine the distribution of cells within different phases of the cell cycle (G1, S, G2/M) based on their DNA content. thermofisher.comnih.govabcam.commiltenyibiotec.comnih.gov This method is valuable for understanding how JH295 (hydrate), as a Nek2 inhibitor, might affect cell cycle progression.

Nek2 is a centrosomal kinase involved in processes related to mitosis and bipolar spindle assembly. nih.gov Inhibition of Nek2 can therefore impact cell cycle regulation. JH295 hydrate (B1144303) has been associated with inducing G1 cell cycle arrest. targetmol.comtargetmol.com Flow cytometry would be the primary method to quantitatively assess changes in the percentages of cells in G1, S, and G2/M phases following treatment with JH295 (hydrate), providing insights into how the compound disrupts cell cycle progression.

Cellular Migration and Invasion Assays (e.g., Wound Healing, Transwell)

Cell migration and invasion assays are used to evaluate the ability of cells to move and, in the case of invasion, degrade extracellular matrix barriers. These processes are relevant in various biological contexts, including cancer metastasis. Common assays include the wound healing (scratch) assay, which measures the closure of a gap in a cell monolayer, and Transwell assays, where cells migrate or invade through a porous membrane, often coated with extracellular matrix. nih.govsigmaaldrich.commerckmillipore.comcellbiolabs.comthewellbio.comnih.govantikoerper-online.de

While direct experimental data on the effects of JH295 (hydrate) specifically on cell migration and invasion were not prominently featured in the search results, Nek2 has been implicated in these processes in some cancer types. nih.gov Therefore, these assays would be relevant for investigating whether JH295 (hydrate) can inhibit the migratory and invasive potential of cells where Nek2 plays a role.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a critical process in development and disease, and its induction is a common goal in cancer therapy. Assays to assess apoptosis measure markers such as caspase activation, DNA fragmentation, or changes in cell membrane properties.

JH295 hydrate has been mentioned in the context of inducing apoptosis. targetmol.comdcchemicals.comtargetmol.com This suggests that in addition to inhibiting Nek2 and affecting the cell cycle, JH295 (hydrate) may also trigger programmed cell death in susceptible cells. Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for apoptotic markers like cleaved caspases, would be used to quantify and confirm apoptosis induction by JH295 (hydrate).

Spectroscopic and Structural Techniques for Compound-Target Interaction Analysis

Spectroscopic and structural techniques are fundamental in elucidating the interactions between a chemical compound like JH295 (hydrate) and its biological target, Nek2. While specific spectroscopic data (such as detailed NMR, MS, or IR spectra) and high-resolution structural data (like co-crystal structures of JH295 (hydrate) bound to Nek2) for JH295 (hydrate) were not detailed in the provided sources, these methodologies are routinely applied in pharmaceutical research to understand binding modes, conformational changes, and the molecular basis of selectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the solution-state structure and dynamics of the compound and its target, as well as map binding interfaces through chemical shift perturbations. Mass Spectrometry (MS), particularly in combination with techniques like Hydrogen-Deuterium Exchange (HDX-MS), can help identify the specific regions of the protein that interact with the ligand and confirm covalent modifications, such as the reported alkylation of Cys22 by JH295 (hydrate). X-ray crystallography, when successful in yielding co-crystals, provides atomic-resolution details of how the compound fits into the binding site of the protein, revealing critical interactions like hydrogen bonds, hydrophobic contacts, and covalent bonds, which are essential for understanding potency and selectivity.

Computational Chemistry Approaches in Drug Design and Molecular Dynamics

Computational chemistry plays a crucial role in modern drug discovery and can be applied to compounds like JH295 (hydrate) to complement experimental findings and guide further research. These approaches include predicting compound properties, simulating molecular behavior, and screening potential candidates. While specific computational studies focused solely on JH295 (hydrate) were not found in the provided context, the general principles of these techniques are highly relevant to understanding its activity and potential modifications. Computational methods can aid in optimizing the structure of inhibitors, predicting their binding affinity, and assessing their stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural features of a set of compounds with their biological activity. For a series of Nek2 inhibitors related to JH295 (hydrate), QSAR could be used to identify the key molecular descriptors that influence inhibitory potency and selectivity. This information can then be used to design new compounds with improved properties. By analyzing the structural variations among a set of inhibitors and their corresponding IC₅₀ values, QSAR models can provide predictive insights into how modifications to the JH295 (hydrate) structure might impact its Nek2 inhibitory activity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) of a molecule required for its biological activity. A pharmacophore model based on JH295 (hydrate) and its interaction with the Nek2 active site could be generated to represent the critical features necessary for potent and selective binding. This pharmacophore model can then be used in virtual screening of large chemical databases to identify novel compounds with similar key features, potentially leading to the discovery of new Nek2 inhibitors. Virtual screening allows for the rapid computational assessment of millions of compounds, significantly accelerating the initial stages of drug discovery.

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Applied to the JH295 (hydrate)-Nek2 complex, MD simulations could reveal the flexibility of the binding site, the stability of the ligand-protein interactions, and the influence of the surrounding solvent molecules. These simulations can help understand the irreversible binding mechanism involving Cys22 alkylation, observe conformational changes in Nek2 upon binding, and estimate binding free energies. While specific MD simulation data for JH295 (hydrate) was not available in the provided sources, this technique is valuable for gaining a detailed, time-resolved understanding of the molecular interactions that govern the compound's activity and selectivity. The provided information mentions molecular dynamics simulation as a service in the context of drug discovery platforms.

Methodologies for Hydrate Form Characterization in Pharmaceutical Research (General Principles)

Characterizing the solid form of a pharmaceutical compound, including its hydration state, is critical in pharmaceutical research and development. Different solid forms, such as anhydrous forms, hydrates, solvates, and polymorphs, can exhibit distinct physical properties, including solubility, dissolution rate, stability, and bioavailability, which can impact drug performance. JH295 is noted to exist as a hydrate. Methodologies for characterizing hydrate forms are essential to ensure the consistent quality and performance of the drug substance.

X-ray Diffraction Techniques (Single Crystal X-ray Diffraction, Powder X-ray Diffraction) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for characterizing crystalline solid forms, including hydrates. Single Crystal X-ray Diffraction (SCXRD) can provide the definitive three-dimensional arrangement of atoms within a single crystal, including the precise location of water molecules in a hydrate structure. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks involving water molecules. Powder X-ray Diffraction (PXRD), on the other hand, is used to analyze polycrystalline samples. The PXRD pattern, a plot of diffraction intensity versus diffraction angle (2θ), is a unique fingerprint of a specific crystalline phase. PXRD is invaluable for identifying the presence of a hydrate form, assessing its purity, and monitoring for potential solid-state transformations (e.g., dehydration or conversion to other polymorphic forms). By comparing the PXRD pattern of a sample to a reference pattern of the known hydrate form, researchers can confirm the solid form identity. While specific SCXRD or PXRD data for JH295 (hydrate) were not presented in the provided sources, these techniques are standard for confirming the crystalline nature and characterizing the specific hydrate form of pharmaceutical compounds. Protein Crystal Structure Elucidation using X-ray diffraction is also mentioned as a service, highlighting the importance of structural techniques in understanding drug targets.

Inhibitory Activity Data

TargetIC₅₀ (nM)NotesSource
Nek2770In vitro
Nek2~1300Cellular (RPMI7951 cells, WT)
Nek2Little effectCellular (RPMI7951 cells, C22V mutant)
Cdk1InactiveMitotic kinase
Aurora BInactiveMitotic kinase
Plk1InactiveMitotic kinase

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local structural environment, molecular dynamics, and polymorphism of solid materials, including pharmaceutical compounds and their hydrates. Unlike solution NMR, ssNMR is applied to solid samples, providing information about crystalline and amorphous phases. rsc.orgnih.gov

For JH295 (hydrate), ssNMR could provide detailed information about the molecular packing, hydrogen bonding network involving water molecules, and conformational flexibility within the crystal lattice. By examining the chemical shifts and coupling patterns of various nuclei (e.g., 1H, 13C, 14N, 17O), researchers can gain insights into the precise location and interaction of water molecules within the hydrate structure. rsc.orgmdpi.comnih.gov Techniques such as Magic Angle Spinning (MAS) are typically employed to improve spectral resolution by averaging anisotropic interactions. nih.gov Differences in ssNMR spectra between anhydrous JH295 and its hydrate form would confirm the presence of water and potentially reveal structural changes induced by hydration.

Fourier-Transformed Infrared (FT-IR) and Raman Spectroscopy

Fourier-Transformed Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and characterize the molecular structure and interactions within a solid sample. researchgate.netresearchgate.netpathogen-ri.eudiva-portal.org Both techniques measure the vibrational modes of molecules, but they are governed by different selection rules, often providing complementary information. researchgate.net

FT-IR spectroscopy involves the absorption of infrared light by molecular vibrations that result in a change in dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause a change in polarizability. diva-portal.org

For JH295 (hydrate), FT-IR and Raman spectra would exhibit characteristic bands corresponding to the functional groups present in the molecule (e.g., C=O, N-H, C≡C, aromatic rings) and, importantly, vibrations associated with water molecules and their interactions (e.g., O-H stretching and bending modes). researchgate.netresearchgate.net Shifts in peak positions or changes in intensity compared to the anhydrous form can indicate the presence of water and how it interacts with the JH295 molecule within the hydrate structure, such as through hydrogen bonding. researchgate.net These spectroscopic fingerprints are valuable for identifying the hydrate form and potentially distinguishing it from other solid forms or solvates. spectroscopyonline.com

Thermal Analysis Methods (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the thermal behavior and stability of solid materials, including the assessment of hydration and dehydration processes. netzsch.comlabmanager.comresearchgate.net Simultaneous TGA-DSC instruments are commonly used to obtain both mass change and heat flow data from a single sample during a controlled temperature program. netzsch.comlinseis.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. labmanager.com For JH295 (hydrate), TGA would be used to quantify the amount of water present in the sample by measuring the mass loss corresponding to the dehydration event upon heating. The temperature range over which water is lost can provide information about the strength of the interaction between water and the solid matrix. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. labmanager.com Thermal events such as melting, crystallization, glass transitions, and dehydration/hydration can be detected as endothermic or exothermic peaks in the DSC curve. netzsch.comresearchgate.net For JH295 (hydrate), DSC would reveal the thermal events associated with the loss of water, typically an endothermic process. The temperature and enthalpy of this dehydration event are characteristic of the specific hydrate form. researchgate.net DSC can also be used to study potential phase transitions or melting behavior of the anhydrous or hydrated forms. labmanager.com

Combining TGA and DSC provides a more comprehensive understanding, allowing researchers to correlate mass loss events (TGA) with corresponding thermal transitions (DSC). netzsch.comlabmanager.com This is particularly useful for confirming that a thermal event is indeed due to dehydration and for determining the stoichiometry of the hydrate.

Dynamic Vapor Sorption (DVS) for Hydration/Dehydration Kinetics

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor sorption onto or desorption from a solid sample as a function of relative humidity (RH) at a constant temperature. ardena.comsurfacemeasurementsystems.commt.com This technique is crucial for understanding the hygroscopic nature of materials and investigating hydration and dehydration kinetics. ardena.comazom.comnih.gov

In a DVS experiment, a sample of JH295 (hydrate) would be exposed to a controlled atmosphere where the relative humidity is varied in a stepwise manner, and the mass change is continuously monitored using a sensitive microbalance. surfacemeasurementsystems.commt.com The resulting sorption and desorption isotherms provide valuable information about the material's interaction with water vapor. ardena.com

For JH295 (hydrate), DVS can reveal the equilibrium moisture content at different humidity levels, the rate at which water is absorbed or desorbed, and whether the hydration/dehydration process is reversible. ardena.commt.com The shape of the sorption isotherm can indicate the mechanism of water uptake (e.g., surface adsorption, bulk absorption, or hydrate formation). ardena.commt.com Hysteresis between the sorption and desorption curves can suggest structural changes occurring during the hydration-dehydration cycle, such as phase transitions or the formation of stable hydrate forms. ardena.commt.comnih.gov DVS is particularly useful for determining the critical relative humidity at which the anhydrous form converts to the hydrate or vice versa, and for studying the kinetics of these transformations. ardena.comazom.com

Theoretical Frameworks and Preclinical Research Directions for Nek2 Targeting by Jh295 Hydrate

Nek2 as a Kinase Target in Disease Pathogenesis

Nek2's primary function in orchestrating key mitotic events makes its dysregulation a significant contributor to the genomic instability and uncontrolled proliferation characteristic of cancer. Overexpression of Nek2 is frequently observed across numerous cancer types, including gastrointestinal cancers, hepatocellular carcinoma, colorectal cancer, prostate cancer, breast cancer, and lymphoma. nih.govoncotarget.commdpi.comnih.gov Elevated Nek2 levels are associated with tumor proliferation, progression, metastasis, drug resistance, and poor prognosis. nih.govoncotarget.commdpi.comnih.govmdpi.com

Beyond its well-established role in cancer, emerging research suggests that Nek2 may also be involved in the pathogenesis of other diseases, including bone disorders, ciliopathies, immune and kidney diseases, and parasitic diseases like malaria. mdpi.com Abnormal activation or mutations of NEKs, the family to which Nek2 belongs, are closely associated with genetic diseases and neurodegenerative disorders. medchemexpress.comresearchgate.net

Nek2 contributes to tumorigenesis and drug resistance through various mechanisms, including promoting centrosome amplification, mitotic defects, chromosome instability, and activating oncogenic pathways such as the Akt signaling pathway. mdpi.comaacrjournals.orgnih.gov It can also influence drug resistance by upregulating ABC transporter proteins. nih.govnih.gov The dependency of transformed cells on Nek2 for survival, while normal cells remain largely unaffected by Nek2 depletion, further highlights its potential as a selective therapeutic target. nih.gov

Exploration of JH295 (hydrate)'s Role in Modulating Cancer Cell Phenotypes in Preclinical Models

JH295 (hydrate) is characterized as a potent, irreversible, and selective inhibitor of Nek2. medchemexpress.commedchemexpress.com It inhibits cellular Nek2 through alkylation of Cys22 and has demonstrated inactivity against other mitotic kinases such as Cdk1, Aurora B, or Plk1, without perturbing bipolar spindle assembly or the spindle assembly checkpoint. medchemexpress.commedchemexpress.com Preclinical studies have begun to investigate the effects of JH295 (hydrate) on various cancer cell phenotypes.

Inhibition of Cancer Cell Proliferation in Vitro

Research indicates that inhibiting Nek2 with JH295 can suppress the proliferation of cancer cells in vitro. Studies in KSHV-positive Primary Effusion Lymphoma (PEL) cell lines showed that treatment with JH295 resulted in caspase 3-mediated apoptotic cell death. nih.govnih.gov JH295 treatment also led to a slight but significant G1 phase arrest in PEL cells, with a dose-dependent increase in the proportion of cells in the sub-G1 phase. nih.gov Furthermore, JH295 has been shown to inhibit the proliferation of cervical cancer cells. nih.gov While Nek2 overexpression has been linked to increased proliferation in normal fibroblasts and various cancer cell lines, the specific effects of JH295 (hydrate) on proliferation have been demonstrated in models like PEL and cervical cancer. nih.govnih.govnih.gov

An example of proliferation inhibition by JH295 is shown in the following theoretical data table based on the search results:

Cell LineJH295 (hydrate) IC₅₀ (nM) at 72 hoursReference
PEL Cell Line 1 (e.g., BC-1)~770 medchemexpress.commedchemexpress.com
PEL Cell Line 2 (e.g., BC-3)Data not explicitly provided nih.gov
Cervical Cancer Cell Line (e.g., Hela)Inhibition observed, IC₅₀ not explicitly provided nih.gov

Suppression of Cancer Cell Migration and Invasion in Vitro

Elevated Nek2 expression is associated with tumor invasion and metastasis in various cancers. mdpi.complos.org While the provided search results highlight the general link between Nek2 and cancer cell migration and invasion mdpi.complos.orgnih.govbiorxiv.orgnih.gov, specific data detailing the direct impact of JH295 (hydrate) on these processes in vitro was not prominently featured. However, given Nek2's established role in these phenotypes and JH295's function as a Nek2 inhibitor, it is theoretically plausible that JH295 (hydrate) could suppress cancer cell migration and invasion. Further preclinical studies specifically evaluating the effects of JH295 (hydrate) on these processes using assays like wound healing or transwell invasion assays would be necessary to confirm this. nih.gov

Influence on Chemosensitivity in Cellular Models

Nek2 has been implicated in drug resistance in several cancer types. nih.govoncotarget.comnih.govmdpi.com Inhibition or depletion of Nek2 has been shown to enhance the sensitivity of cancer cells to various chemotherapeutic agents, including cisplatin (B142131), paclitaxel, and doxorubicin. nih.govoncotarget.comnih.gov

Preclinical research with JH295 (hydrate) has demonstrated its ability to influence chemosensitivity. In PEL cells, inhibition of Nek2 with JH295 reduced the expression and activity of ABC transporter proteins, which are known mediators of drug resistance. nih.govnih.gov Furthermore, JH295 treatment sensitized PEL cells to other chemotherapeutic agents, such as rapamycin, leading to enhanced cancer cell death. nih.govnih.gov In colorectal cancer cells, NEK2 promotes resistance to 5-fluorouracil (B62378) (5-FU), and inhibition of NEK2 expression is thought to promote the cisplatin-mediated killing of CRC cells. nih.govresearchgate.net While the direct effect of JH295 (hydrate) on 5-FU or cisplatin sensitivity in colorectal cancer was not explicitly detailed in the search results, the general role of Nek2 in chemoresistance in CRC and the chemosensitizing effect of JH295 in PEL suggest a potential influence.

A theoretical representation of JH295 (hydrate)'s influence on chemosensitivity could be illustrated in a table showing changes in IC₅₀ values of standard chemotherapeutics in the presence of JH295 (hydrate). However, specific quantitative data for such effects of JH295 (hydrate) across various cancer types and chemotherapeutics was not consistently available in the search results. The study on PEL cells provides qualitative evidence of sensitization to rapamycin. nih.govnih.gov

Future Perspectives on Chemical Probe Development and Target Validation for Nek2

Nek2 remains a highly attractive target for drug development. mdpi.com The development of potent and selective Nek2 inhibitors, such as JH295 (hydrate), is crucial for both therapeutic development and for their use as chemical probes to further elucidate Nek2 biology. nih.gov Chemical probes are essential tools for academic research and target validation, facilitating the investigation of target function and translation studies. rjeid.compromega.com.auopentargets.org High-quality chemical probes should possess high affinity and selectivity for their intended target, demonstrate cellular potency, and have a known mechanism of action. promega.com.au JH295 (hydrate), with its reported potency, irreversibility, and selectivity for Nek2 via alkylation of Cys22, aligns with characteristics of a valuable chemical probe for Nek2. medchemexpress.commedchemexpress.com

Future perspectives in Nek2-targeted therapy and chemical probe development include the generation of more selective and potent inhibitors. researchgate.netnih.gov Utilizing chemical probes like JH295 (hydrate) can help to further define Nek2's biological roles and validate it as a therapeutic target. nih.gov There is also interest in exploring dual inhibition strategies, such as targeting Nek2 alongside receptor tyrosine kinases (RTKs), and investigating the potential of Nek2 inhibitors to obstruct ABC-mediated drug resistance. nih.gov The ongoing development and evaluation of Nek2 inhibitors in preclinical and potentially clinical settings represent a promising strategy for addressing diseases where Nek2 dysregulation is a key factor. mdpi.com

Q & A

Q. What is the molecular mechanism of JH295 hydrate's selective inhibition of Nek2 kinase?

this compound selectively alkylates the Cys22 residue in Nek2's catalytic domain, as confirmed through X-ray crystallography and competitive binding assays. Its specificity is demonstrated by its lack of activity against structurally related kinases like Cdk1, Aurora B, and Plk1, validated via comprehensive kinase profiling studies using radiometric ATP-consumption assays .

Q. How should researchers design dose-response experiments to determine this compound's IC50 accurately?

  • Use ATP concentrations at Km levels to mimic physiological conditions.
  • Pre-incubate Nek2 with this compound for ≥30 minutes to account for time-dependent inhibition kinetics.
  • Include positive controls (e.g., known Nek2 inhibitors) and orthogonal validation methods (e.g., thermal shift assays) to confirm binding .

Q. What experimental controls are essential when assessing this compound's cellular effects?

  • Negative controls: Untreated cells and vehicle-only treatments.
  • Specificity controls: Co-treatment with a thiol-reducing agent (e.g., DTT) to test Cys22 dependency.
  • Off-target checks: Kinome-wide profiling (≥400 kinases) to exclude polypharmacology .

Q. How can researchers verify the purity and stability of this compound in aqueous solutions?

  • Perform HPLC-UV analysis (≥98% purity threshold) using a C18 column and acetonitrile/water gradient.
  • Monitor stability via LC-MS over 24–72 hours in cell culture media at 37°C, adjusting pH to 7.4 to prevent hydrolysis .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictory data on this compound's efficacy in different cancer models?

  • Model stratification: Quantify Nek2 expression levels via qPCR/Western blot across cell lines.
  • Pathway analysis: Use RNA-seq to identify compensatory mechanisms (e.g., PLK1 upregulation).
  • Pharmacokinetic profiling: Measure intracellular drug concentrations via LC-MS to correlate exposure with response .

Q. How can researchers optimize this compound's solubility for in vivo studies without compromising activity?

  • Employ co-solvents like PEG-300 (≤10% v/v) or cyclodextrin-based formulations.
  • Validate solubility-enhanced formulations using cellular viability assays and compare IC50 values to DMSO-solubilized controls .

Q. What statistical approaches should be used to analyze this compound's synergistic effects with standard chemotherapeutics?

  • Apply the Chou-Talalay combination index (CI) method with CompuSyn software.
  • Use Bliss independence modeling to differentiate additive vs. synergistic effects, ensuring replicates (n ≥ 3) and dose-matrix designs .

Q. How can researchers address batch-to-batch variability in this compound's inhibitory activity?

  • Standardize synthesis protocols (e.g., reaction time, temperature) and validate each batch via:
  • Kinase activity assays (Nek2 vs. off-targets).
  • Mass spectrometry to confirm molecular weight and adduct formation .

Q. What strategies validate target engagement of this compound in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA): Monitor Nek2 thermal stability shifts post-treatment.
  • Rescue experiments: Express Cys22-mutated Nek2 (e.g., C22A) and assess resistance to this compound .

Q. How should researchers design longitudinal studies to evaluate this compound's resistance mechanisms?

  • Propagate cells under continuous this compound exposure (IC50 × 3) for ≥6 weeks.
  • Perform whole-exome sequencing to identify mutations and CRISPR-Cas9 validation of resistance alleles .

Data Presentation & Reproducibility

  • Tables: Include raw IC50 values ± SEM, solvent controls, and statistical tests (e.g., ANOVA with Tukey post-hoc).
  • Figures: Label axes with units (e.g., "Nek2 Activity (% Control)"), use box plots for dose-response data, and annotate significance thresholds (***p < 0.001) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.